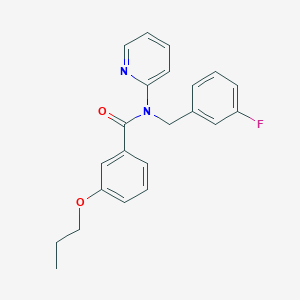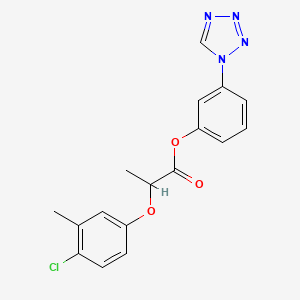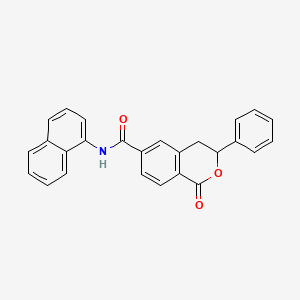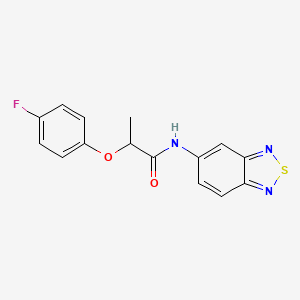
N-(3-fluorobenzyl)-3-propoxy-N-(pyridin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorobencil)-3-propoxi-N-(piridin-2-il)benzamida es un compuesto orgánico sintético que pertenece a la clase de las benzamidas. Se caracteriza por la presencia de un grupo fluorobencilo, un grupo propoxi y un grupo piridinilo unidos a un núcleo de benzamida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(3-fluorobencil)-3-propoxi-N-(piridin-2-il)benzamida generalmente implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Una ruta sintética común implica los siguientes pasos:
Formación del núcleo de benzamida: El núcleo de benzamida se puede sintetizar haciendo reaccionar 3-fluorobencilamina con ácido 3-propoxi benzoico en presencia de un reactivo de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) y una base como trietilamina.
Introducción del grupo piridinilo: El grupo piridinilo se puede introducir haciendo reaccionar el producto intermedio con 2-bromopirida en condiciones de acoplamiento cruzado catalizado por paladio (por ejemplo, acoplamiento de Suzuki-Miyaura) utilizando un catalizador de paladio y una base como carbonato de potasio.
Métodos de producción industrial
La producción industrial de N-(3-fluorobencil)-3-propoxi-N-(piridin-2-il)benzamida puede implicar la optimización de la ruta sintética anterior para mejorar el rendimiento y la escalabilidad. Esto puede incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas avanzadas de purificación para garantizar la alta pureza y la consistencia del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(3-fluorobencil)-3-propoxi-N-(piridin-2-il)benzamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno para introducir grupos funcionales como grupos hidroxilo o carbonilo.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio para convertir los grupos carbonilo en alcoholes o aminas.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, donde los nucleófilos como las aminas o los tioles reemplazan grupos funcionales específicos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, peróxido de hidrógeno, ácido acético.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio, etanol.
Sustitución: Aminas, tioles, dimetilformamida (DMF), diclorometano (DCM).
Productos principales formados
Oxidación: Derivados hidroxilados o carbonilados.
Reducción: Alcoholes o aminas.
Sustitución: Derivados de benzamida sustituidos.
Aplicaciones Científicas De Investigación
N-(3-fluorobencil)-3-propoxi-N-(piridin-2-il)benzamida tiene varias aplicaciones de investigación científica:
Química medicinal: El compuesto se puede utilizar como andamiaje para el desarrollo de nuevos fármacos dirigidos a receptores o enzimas específicos. Sus características estructurales lo convierten en un posible candidato para el diseño de inhibidores o moduladores de vías biológicas.
Biología: Se puede utilizar en estudios biológicos para investigar sus efectos en procesos celulares, como la transducción de señales, la expresión genética y las interacciones proteína-proteína.
Ciencia de los materiales: El compuesto se puede explorar por su posible uso en el desarrollo de materiales avanzados, como semiconductores orgánicos o polímeros con propiedades electrónicas específicas.
Industria: Se puede utilizar en la síntesis de productos químicos especiales o como intermedio en la producción de moléculas más complejas.
Mecanismo De Acción
El mecanismo de acción de N-(3-fluorobencil)-3-propoxi-N-(piridin-2-il)benzamida depende de su aplicación específica. En química medicinal, puede actuar uniéndose a una proteína diana o receptor, modulando así su actividad. Los objetivos moleculares y las vías involucradas pueden variar, pero los objetivos comunes incluyen enzimas, canales iónicos y receptores involucrados en procesos biológicos clave.
Comparación Con Compuestos Similares
N-(3-fluorobencil)-3-propoxi-N-(piridin-2-il)benzamida se puede comparar con otros derivados de benzamida para destacar su singularidad:
N-(3-fluorobencil)-3,4,5-trimetoxí-N-(2-piridinilo)benzamida: Este compuesto tiene grupos metoxí adicionales, que pueden afectar su reactividad química y su actividad biológica.
N-(3-fluorobencil)-3-etoxí-N-(2-piridinilo)benzamida: El grupo etoxí en lugar del grupo propoxi puede conducir a diferencias en la solubilidad y la interacción con los objetivos biológicos.
N-(6-(4-(pirazina-2-carbonilo)piperazina/homopiperazina-1-il)piridin-3-il)benzamida: Este compuesto contiene una porción de pirazina, que puede conferir diferentes propiedades farmacológicas.
Al comparar estos compuestos, los investigadores pueden identificar las características únicas de N-(3-fluorobencil)-3-propoxi-N-(piridin-2-il)benzamida que lo hacen adecuado para aplicaciones específicas.
Propiedades
Fórmula molecular |
C22H21FN2O2 |
|---|---|
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
N-[(3-fluorophenyl)methyl]-3-propoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C22H21FN2O2/c1-2-13-27-20-10-6-8-18(15-20)22(26)25(21-11-3-4-12-24-21)16-17-7-5-9-19(23)14-17/h3-12,14-15H,2,13,16H2,1H3 |
Clave InChI |
HLTXOENYMDCZLL-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=CC(=C1)C(=O)N(CC2=CC(=CC=C2)F)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1-({4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]phenyl}sulfonyl)piperidine-3-carboxylate](/img/structure/B11321978.png)
![2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N,N-dimethylacetamide](/img/structure/B11321987.png)
![4-(4-Hydroxy-3-methoxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11321992.png)
![4-[(2-chlorobenzyl)sulfanyl]-1-(4-methoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11321996.png)
![N-(4-{[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B11322009.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11322018.png)

![3,4,6-trimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11322030.png)


![2-{5-[(2-Chlorophenoxy)methyl]furan-2-yl}-5-(methylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B11322059.png)


